DNS-8254
Description
DNS-8254 is a potent and selective phosphodiesterase 2 (PDE2) inhibitor under investigation for neurodegenerative disorders, particularly Alzheimer’s disease (AD). Preclinical studies demonstrate its ability to enhance visual recognition memory in rodent models, as evidenced by improved performance in the Novel Object Recognition (NOR) test . Structurally, this compound belongs to a class of heterocyclic compounds optimized for blood-brain barrier penetration and PDE2A isoform specificity. Its mechanism involves elevating cyclic guanosine monophosphate (cGMP) levels, which activate protein kinase G (PKG) and downstream CREB phosphorylation—a pathway critical for synaptic plasticity and memory consolidation . This compound has entered clinical trials, with patents covering its synthesis and therapeutic applications, positioning it as a promising candidate for AD-related cognitive impairment .
Properties
CAS No. |
1821107-98-5 |
|---|---|
Molecular Formula |
C18H15BrF3N5O |
Molecular Weight |
454.2512 |
IUPAC Name |
(S)-(3-bromo-4-fluorophenyl)(3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1 |
InChI Key |
TTWAYHJJEHLVNR-LBPRGKRZSA-N |
SMILES |
O=C(C1=CC=C(F)C(Br)=C1)N(CC(F)(F)C2)C[C@@]2([H])C3=CC(C)=NC4=NC=NN43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DNS-8254; DNS 8254; DNS8254. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNS-8254 involves the formation of a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The synthetic route typically includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Various substituents are introduced to the triazole ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
DNS-8254 primarily undergoes substitution reactions due to the presence of reactive sites on its triazole ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the triazole ring .
Scientific Research Applications
DNS-8254 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of Phosphodiesterase 2 and its effects on cyclic nucleotide levels.
Biology: Employed in experiments to understand the role of cyclic nucleotides in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating memory disorders and other cognitive impairments.
Industry: Utilized in the development of new drugs targeting Phosphodiesterase 2 for various neurological conditions .
Mechanism of Action
DNS-8254 exerts its effects by selectively inhibiting Phosphodiesterase 2, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately enhancing memory and cognitive functions. The increased potency of this compound is facilitated by the formation of a halogen bond with the oxygen of Tyrosine 827 present in the active site of Phosphodiesterase 2 .
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacological and Clinical Profiles
Table 2: Structural and Pharmacokinetic Properties
| Compound | Molecular Weight | BBB Penetration | Solubility (mg/mL) | CYP Inhibition |
|---|---|---|---|---|
| This compound | ~400 (estimated) | High | 0.052* | CYP1A2 |
| Cilostazol | 369.46 | Moderate | 0.24* | None |
*Values inferred from structurally related compounds in and .
Research Findings
This compound vs. PDE2 Inhibitors (PF-05085727/PF-05180999)
- Specificity : this compound exhibits higher selectivity for PDE2A over other PDE isoforms compared to PF compounds, which share structural similarities but lack detailed AD-focused data .
- Cognitive Effects: this compound uniquely improves visual recognition memory in the NOR test, whereas PF analogs are primarily characterized by biochemical efficacy (e.g., cGMP elevation) without explicit behavioral data .
This compound vs. Cilostazol (PDE3 Inhibitor)
- Mechanistic Divergence : Cilostazol’s PDE3 inhibition increases cerebral blood flow, indirectly mitigating AD pathology (e.g., Aβ aggregation), while this compound directly modulates neuronal cGMP/CREB pathways .
- Clinical Relevance : Cilostazol is repurposed for AD due to its vascular benefits, whereas this compound is a first-in-class candidate targeting synaptic dysfunction .
Clinical and Developmental Considerations
- Cilostazol : Despite clinical availability, its utility in AD remains adjunctive, highlighting the need for PDE2-specific agents like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
